Eltrombopag Amide

Description

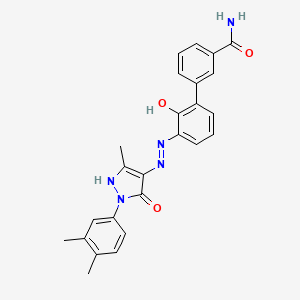

Structure

3D Structure

Properties

Molecular Formula |

C25H23N5O3 |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzamide |

InChI |

InChI=1S/C25H23N5O3/c1-14-10-11-19(12-15(14)2)30-25(33)22(16(3)29-30)28-27-21-9-5-8-20(23(21)31)17-6-4-7-18(13-17)24(26)32/h4-13,29,31H,1-3H3,(H2,26,32) |

InChI Key |

DXJYXTSIEOIZHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)N)C |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations

Methodologies for Eltrombopag (B601689) Amide Synthesis

The synthesis of Eltrombopag Amide is a multi-step process that begins with the preparation of the Eltrombopag free acid. smolecule.com This is followed by the critical step of forming the amide bond.

Starting Material Preparation from Eltrombopag Free Acid

The journey to this compound begins with Eltrombopag free acid. This precursor is synthesized through a complex series of reactions. A common route involves the Suzuki-Miyaura coupling of 2-bromo-6-nitroanisole with 3-carboxyphenylboronic acid. chemicalbook.com This reaction, catalyzed by a palladium complex, forms 2'-methoxy-3'-nitrobiphenyl-3-carboxylic acid. chemicalbook.com Subsequent demethylation and reduction of the nitro group yield 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. google.comgoogle.com This intermediate is then diazotized and coupled with 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one to produce Eltrombopag free acid. google.comgoogle.com It is important to note that Eltrombopag free acid has poor solubility in water. google.com

Amide Bond Formation Techniques

The conversion of the carboxylic acid group of Eltrombopag into an amide is a key transformation. This can be achieved through various synthetic methodologies, ranging from conventional routes to more modern, environmentally friendly approaches.

Conventional methods for forming the amide bond typically involve reacting Eltrombopag free acid with an appropriate amine, such as ethanolamine, in the presence of a coupling agent or after activation of the carboxylic acid. smolecule.com Solvents like ethanol (B145695) are often used to facilitate the reaction. smolecule.com Purification of the resulting this compound is crucial and is generally accomplished using techniques like recrystallization or chromatography to ensure high purity. smolecule.com One method describes the coupling of the free acid with monoethanolamine in the presence of methanesulfonic acid and aluminum oxide. asianpubs.org

In line with the growing emphasis on sustainable chemical processes, green chemistry principles are being applied to amide synthesis. These methods aim to reduce the use of hazardous reagents and solvents. One such approach involves the solvent-free reaction of a carboxylic acid with urea, using boric acid as a catalyst. researchgate.net This technique is efficient and minimizes waste. researchgate.net Another green alternative is electrosynthesis, which uses electricity to drive the reaction, replacing traditional chemical reagents and often proceeding under milder conditions. researchgate.net While not specifically detailed for this compound, these green methodologies represent promising avenues for its future synthesis.

The concept of reversible amide bond formation is an emerging area in dynamic covalent chemistry. nih.govnih.gov For certain molecules, like maleamic acids, amide formation and exchange can occur reversibly at room temperature without the need for a catalyst. nih.govnih.gov This dynamic equilibrium can be controlled by external stimuli. nih.govnih.gov While direct application to this compound has not been extensively reported, the principles of reversible transamidation could offer novel strategies for its synthesis and the creation of dynamic libraries for research purposes. nih.govnih.gov

General Synthesis Pathways of Eltrombopag Relevant to Derivative Production

The synthesis of Eltrombopag itself is a branched process involving 5-7 main steps. europa.eu The core of the synthesis is the coupling of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid with a pyrazolone (B3327878) derivative. google.com Variations in the synthesis of these key intermediates can provide routes to a range of Eltrombopag derivatives. For instance, different substituted phenylhydrazines can be used to create analogs with modified properties. The general synthetic framework allows for the introduction of various functional groups, which is essential for producing derivatives like this compound.

Diazotization and Condensation Reactions

A critical step in the synthesis of Eltrombopag is the formation of the hydrazone linkage through a diazotization and coupling (condensation) sequence. This process typically begins with the key intermediate, 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid.

This amine intermediate undergoes diazotization upon reaction with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C). asianpubs.orggoogle.com This reaction converts the primary aromatic amine into a highly reactive diazonium salt, specifically biphenyl-3-carboxy-2'-hydroxy-3'-diazonium chloride. asianpubs.org

The resulting diazonium species is then immediately coupled with a pyrazole (B372694) derivative, 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, in the presence of a base. google.com This condensation reaction forms the final Eltrombopag free acid structure. The choice of base and reaction conditions is crucial for yield and purity.

| Parameter | Description | Reagents/Conditions |

| Starting Material | Key amine intermediate for diazotization. | 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid |

| Diazotization | Conversion of the amine to a diazonium salt. | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0-5 °C |

| Coupling Partner | The nucleophile that reacts with the diazonium salt. | 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one |

| Condensation | Formation of the azo-linked final product. | A basic medium, such as monoethanolamine, is often used. asianpubs.orggoogle.com |

Suzuki Coupling Reaction Applications

The Suzuki coupling reaction is a cornerstone of the synthesis, enabling the efficient formation of the central carbon-carbon bond that creates the biphenyl (B1667301) scaffold of an essential precursor. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an arylboronic acid.

In a common synthetic route, a protected 2-bromo-6-nitrophenol (B84729) is coupled with 3-carboxyphenylboronic acid. asianpubs.orggoogle.com The reaction uses a palladium catalyst, often 10% Palladium on carbon (Pd/C), in the presence of a base like sodium carbonate (Na₂CO₃) and a suitable solvent system such as methanol. asianpubs.org This strategy is highly effective for creating the biphenyl core, which is later modified to yield the necessary intermediates for the subsequent diazotization step. The use of palladium on carbon is noted as a cost-effective and industrially scalable option compared to other palladium reagents. google.com

| Component | Example Reagent | Function |

| Aryl Halide | Benzyl (B1604629) protected-2-bromo-6-nitro phenol. asianpubs.org | One of the coupling partners for C-C bond formation. |

| Arylboronic Acid | 3-carboxy phenyl boronic acid. asianpubs.orggoogle.com | The second coupling partner, providing the other half of the biphenyl structure. |

| Catalyst | 10% Palladium on Carbon (Pd/C). asianpubs.orggoogle.com | Facilitates the cross-coupling reaction. |

| Base | Sodium Carbonate (Na₂CO₃). asianpubs.org | Activates the boronic acid and facilitates the catalytic cycle. |

| Solvent | Methanol. asianpubs.org | Provides the medium for the reaction. |

Intermediate Compound Derivatization

The synthesis of this compound involves numerous instances of intermediate derivatization, where functional groups are strategically added, removed, or transformed to facilitate subsequent reactions or to yield the final product.

Protecting Groups: In the early stages of synthesis, functional groups that might interfere with subsequent reactions are often protected. For instance, the hydroxyl group of 2-bromo-6-nitrophenol is commonly protected with a benzyl group using benzyl chloride. asianpubs.org This protecting group is removed in a later step.

Functional Group Interconversion: A crucial derivatization is the reduction of the nitro group on the biphenyl intermediate (e.g., 2'-benzyloxy-3'-nitrobiphenyl-3-carboxylic acid) to a primary amine. This transformation is typically achieved through catalytic hydrogenation, using a hydrogen source like ammonium (B1175870) formate (B1220265) and a palladium catalyst, to yield 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid. google.comgoogle.com This amine is the direct precursor for the diazotization reaction.

Amidation: The final derivatization step to obtain this compound involves the conversion of the carboxylic acid group of Eltrombopag free acid into an amide. smolecule.com This is an amidation reaction, which can be accomplished by reacting the free acid with an appropriate amine, such as ethanolamine, under controlled conditions. smolecule.com It has been noted that this amide can sometimes form as an impurity during the synthesis of Eltrombopag Olamine if reaction times are extended, due to the high reactivity of the carboxylic group with the amine. asianpubs.org

Molecular Mechanisms of Action

Allosteric Inhibition of Protein Complexes by Eltrombopag (B601689) Amide

Eltrombopag Amide demonstrates significant biological activity as an allosteric inhibitor of specific protein complexes smolecule.com. A key area of its mechanistic action involves its interaction with the N6-methyladenosine (m6A) methyltransferase complex, METTL3-14.

Studies have characterized the interaction of this compound with the METTL3-14 complex, a crucial enzyme responsible for the most abundant internal RNA modification, m6A methylation smolecule.com.

This compound interacts with the METTL3-14 complex, exhibiting a binding affinity characterized by a dissociation constant (Kd) of 13.2 μM. This quantitative measure indicates the strength of the interaction between this compound and its target protein complex smolecule.com.

Table 1: Binding Affinity of this compound with METTL3-14 Complex

| Compound | Target Complex | Dissociation Constant (Kd) |

| This compound | METTL3-14 | 13.2 μM |

The interaction of this compound with the METTL3-14 complex suggests its potential to modulate RNA methylation processes. By influencing the activity of this methyltransferase complex, this compound may impact the landscape of m6A modifications on RNA smolecule.com.

Interaction with METTL3-14 Complex

Pro-Apoptotic Protein Modulation

The Eltrombopag scaffold, from which this compound is derived, has been identified for its direct interaction with pro-apoptotic proteins, specifically BAX. This interaction contributes to the modulation of cellular apoptosis smolecule.com.

Eltrombopag, the parent compound of this compound, acts as a direct inhibitor of BAX, a key protein in the mitochondrial regulation of cell death nih.gov. Eltrombopag binds to the N-terminal trigger site of BAX, a distinct binding site compared to BAX activators nih.govnih.gov. This binding mechanism leads to the stabilization of the inactive BAX structure, thereby inhibiting BAX activation nih.govnih.gov. Consequently, Eltrombopag is capable of inhibiting BAX-mediated apoptosis induced by various cytotoxic stimuli nih.gov. The direct binding of Eltrombopag to BAX has been quantified with a dissociation constant (Kd) of 560 nM nih.gov.

Table 2: Binding Affinity of Eltrombopag (Scaffold) with BAX Protein

| Compound | Target Protein | Dissociation Constant (Kd) |

| Eltrombopag | BAX | 560 nM |

Compound Names and PubChem CIDs

Mechanisms of Cell Death Prevention

This compound has been identified as a direct inhibitor of BAX, a pro-apoptotic protein crucial for the mitochondrial regulation of cell death. smolecule.comnih.govexlibrisgroup.com By binding to the BAX trigger site, this compound prevents the conformational transformation of BAX that is necessary for its activation and subsequent induction of apoptosis. nih.govexlibrisgroup.com Simultaneously, it promotes the stabilization of the inactive BAX structure. nih.gov This inhibitory action allows this compound to effectively prevent BAX-mediated apoptosis induced by various cytotoxic stimuli, suggesting a mechanism for its potential use in diseases characterized by uncontrolled cell death. nih.govexlibrisgroup.com

Thrombopoietin Receptor Agonism (Eltrombopag Scaffold Activity)

Eltrombopag, the scaffold from which this compound is derived, functions as a small-molecule, non-peptide agonist of the thrombopoietin receptor (TPO-R, also known as c-Mpl). mims.comnih.govdaicelpharmastandards.comwikipedia.orgdrugbank.comoncolink.orgnih.govmedlineplus.gov This agonistic activity is central to its role in stimulating megakaryopoiesis, the process of platelet production. daicelpharmastandards.comoncolink.orgnih.gov

Interaction with Transmembrane Domain of Human TPO-R

Unlike endogenous thrombopoietin (TPO), which typically binds to the extracellular domain of the TPO receptor, Eltrombopag interacts specifically with the transmembrane domain of the human TPO-R. mims.comnih.govdrugbank.comnih.govnih.govrevolade.comnih.govfda.gov This unique binding site is crucial to its mechanism. Research indicates that a histidine residue at position 499 (His499) within the transmembrane domain of the human TPO-R is particularly important for Eltrombopag binding and subsequent receptor activation. nih.gov The binding of Eltrombopag induces a helical conformation in this specific region of the transmembrane domain, which is associated with the dimerization and activation of the human TPO-R. nih.gov

Activation of Signaling Pathways (e.g., STAT, MAPK)

The binding of Eltrombopag to the TPO-R initiates intracellular signal transduction pathways. mims.comdaicelpharmastandards.comdrugbank.comfda.gov A primary outcome of this interaction is the stimulation of Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) phosphorylation, particularly STAT3 and STAT5. nih.govdrugbank.comnih.govnih.govnih.govresearchgate.net Furthermore, Eltrombopag also activates the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, and the AKT pathway. nih.govnih.govhaematologica.org Notably, the activation of these pathways by Eltrombopag can differ from that induced by recombinant TPO or romiplostim. Eltrombopag is observed to maintain a balanced activation of AKT and ERK1/2 signaling molecules, a characteristic that is vital for proper proplatelet formation. nih.govnih.govhaematologica.org

Induction of Megakaryocyte Proliferation and Differentiation from Bone Marrow Progenitor Cells

The activation of TPO-R by Eltrombopag leads to the proliferation and differentiation of human bone marrow progenitor cells into megakaryocytes. mims.comdaicelpharmastandards.comfda.gov This process, known as megakaryopoiesis, involves the commitment of multipotent hematopoietic stem cells towards the megakaryocytic lineage. nih.gov Eltrombopag promotes megakaryocyte maturation and significantly increases platelet production in a dose-dependent manner. daicelpharmastandards.comnih.govhaematologica.org Studies have shown that Eltrombopag supports full megakaryocyte differentiation and maturation, leading to an increased output of mature megakaryocytes with an improved ability to form proplatelets and release platelets. nih.govhaematologica.org

Non-Competition with Endogenous Thrombopoietin (TPO) for Receptor Binding

A distinguishing feature of Eltrombopag's mechanism of action is its non-competitive binding with endogenous thrombopoietin (TPO) for the TPO-R. nih.govrevolade.comnih.govclinicaltrials.gov By binding to a distinct transmembrane site, Eltrombopag avoids competition with native TPO, allowing for potential synergistic effects in promoting platelet production. revolade.comnih.gov This non-competitive interaction ensures that Eltrombopag can work alongside endogenous TPO to enhance platelet counts. revolade.com

Off-Target Molecular Interactions (Eltrombopag Scaffold Activity)

Beyond its primary role as a TPO-R agonist, the Eltrombopag scaffold, and by extension this compound, engages in several other molecular interactions:

Iron Chelation: Eltrombopag is a potent chelator of iron(III), demonstrating a high binding constant (log β2=35). nih.gov This property enables it to mobilize cellular iron and can affect the absorption of other metal ions, such as calcium, aluminum, and magnesium, when co-administered with food. nih.gov

Enzyme Inhibition: In vitro studies suggest that Eltrombopag can inhibit cytochrome P450 isoenzymes, specifically CYP1A2, CYP2C8, and CYP2C9, and glucuronidation by UGT1A1 and UGT1A3. mims.comdrugbank.comfda.gov However, clinical studies have not shown significant inhibition or induction of the metabolism of probe substrates for CYP1A2, CYP2C19, CYP2C9, or CYP3A4 in humans. fda.govresearchgate.netrevolade.com

METTL3-14 Complex Interaction: this compound functions as an allosteric inhibitor of the METTL3-14 complex, with a dissociation constant of 13.2 μM. smolecule.com This interaction suggests a potential role in modulating RNA methylation processes, thereby influencing gene expression and cellular responses. smolecule.com

SARS-CoV-2 Spike Protein Binding: Eltrombopag has demonstrated a high binding affinity to the SARS-CoV-2 Spike (S) protein and human angiotensin-converting enzyme 2 (ACE2). researchgate.net This interaction may influence the stability of the ACE2-S protein complex, suggesting its potential as a therapeutic agent for SARS-CoV-2 infection. researchgate.net

Immunomodulatory Effects: Eltrombopag is believed to exert indirect immunomodulatory effects. By increasing platelet counts, it may lead to an increase in CD4+ T helper cells and a reduction in CD8+ T effector cells. revolade.comfrontiersin.org It may also help restore immune tolerance to platelet autoantigens and improve the function of CD4+ regulatory T cells (Tregs). revolade.comfrontiersin.org Furthermore, it might rebalance (B12800153) Fcγ receptors, potentially reducing platelet-targeted phagocytic activity. revolade.com

Cellular Iron Chelation and Mobilization

This compound has been noted for its dual functionality, including its role as an effective iron chelator clearsynth.com. This indicates its potential to bind and remove cellular iron. However, detailed research findings regarding the specific iron-chelating properties, binding constants, and cellular mobilization kinetics of this compound are not widely available in the literature. Most comprehensive studies on these aspects pertain to Eltrombopag.

Specific detailed research on the effects of this compound on labile iron pools (LIPs) is limited. In contrast, Eltrombopag (ELT) has been shown to significantly decrease labile iron in various cell lines, including leukemia cells, hepatocytes, cardiomyocytes, and pancreatic cells simsonpharma.comanaxlab.com. This reduction in LIPs by Eltrombopag is a key aspect of its iron-chelating activity simsonpharma.comanaxlab.com.

Direct studies quantifying the impact of this compound on reactive oxygen species (ROS) levels are not extensively reported. For Eltrombopag, it has been demonstrated to rapidly decrease intracellular reactive oxygen species, particularly hydrogen peroxide (H2O2), in various cell types, including leukemia cells and those involved in iron overload simsonpharma.comanaxlab.com. This effect is closely linked to its iron-chelating capabilities, as excess labile iron can catalyze the formation of harmful ROS simsonpharma.com.

Targeting ELAVL1/HuR-RNA Interactions

Current scientific literature predominantly attributes the modulation of ELAVL1/HuR-RNA interactions to Eltrombopag, rather than this compound. Eltrombopag has been investigated for its potential to affect these interactions, which are crucial in regulating mRNA stability and translation in various cellular processes, including those related to cancer.

Distinctly, this compound has been identified as an allosteric inhibitor of the METTL3-14 complex, exhibiting a binding affinity characterized by a dissociation constant of 13.2 µM synzeal.com. This interaction suggests that this compound may modulate RNA methylation processes, thereby influencing gene expression and cellular responses synzeal.com. Furthermore, this compound has been identified as a direct inhibitor of BAX, a pro-apoptotic protein, preventing cell death through unique binding interactions at the BAX trigger site synzeal.com. These interactions with METTL3-14 and BAX represent specific molecular targets identified for this compound synzeal.com.

Modulation of Transcription Factor EB (TFEB)

Interaction with SARS-CoV-2 Spike Protein and ACE2

Studies investigating the interaction with the SARS-CoV-2 Spike Protein and Angiotensin-Converting Enzyme 2 (ACE2) are reported for Eltrombopag. Eltrombopag has been found to possess a high binding affinity to the SARS-CoV-2 S protein and human ACE2, potentially affecting the stability of the ACE2-S protein complex. This suggests a possible role for Eltrombopag in interfering with viral entry mechanisms. There is no specific information available in the provided search results detailing the interaction of this compound with SARS-CoV-2 Spike Protein and ACE2.

Preclinical Pharmacological Investigations in Vitro and Animal Models

In Vitro Cellular Assays

A range of in vitro cellular assays has been employed to characterize the pharmacological properties of eltrombopag (B601689) amide at the cellular and molecular levels.

Eltrombopag has demonstrated anti-proliferative effects in various cancer cell lines, particularly in hematological malignancies like Acute Myeloid Leukemia (AML). Studies have shown that eltrombopag can inhibit the proliferation of human and murine leukemia cells, leading to a decreased rate of cell division and a block in the G1 phase of the cell cycle. nih.gov This anti-leukemic effect is believed to be independent of the thrombopoietin receptor (TPO-R). nih.gov The primary mechanism behind this anti-proliferative activity is the reduction of free intracellular iron in leukemic cells in a dose-dependent manner. nih.gov

This iron chelation capability has also been linked to the inhibition of growth in lymphoma cell lines. nih.gov Furthermore, research indicates that eltrombopag's ability to chelate iron can impair DNA replication and induce DNA damage in cancer cells, such as in Ewing sarcoma cell lines. nih.gov

Table 1: Summary of Anti-proliferative Effects of Eltrombopag in Cancer Cell Lines

| Cell Line Type | Observed Effects | Mechanism of Action |

| Acute Myeloid Leukemia (AML) | Decreased cell division rate, G1 phase cell cycle block, induced differentiation. nih.gov | Reduction of intracellular iron. nih.gov |

| Lymphoma | Inhibition of cell proliferation. nih.gov | Suggested to be independent of TPO-R, likely related to iron chelation. nih.gov |

| Ewing Sarcoma | Inhibition of cell growth, impaired DNA replication, DNA damage. nih.gov | Iron chelation. nih.gov |

Eltrombopag is a non-peptide thrombopoietin (TPO) mimetic that stimulates the proliferation and differentiation of megakaryocytes, the precursors to platelets. nih.govhematologyandoncology.net It interacts with the transmembrane domain of the TPO receptor, c-Mpl, which leads to the activation of downstream signaling pathways, including JAK2 and STAT. hematologyandoncology.net This activation promotes the proliferation and differentiation of bone marrow progenitor cells into the megakaryocyte lineage, ultimately increasing platelet production. uni.lu

In vitro studies have demonstrated that eltrombopag stimulates the formation of normal megakaryocyte colonies. nih.gov It has been shown to favor human megakaryocyte differentiation and platelet production in a dose-dependent manner. researchgate.net This effect is associated with the increased phosphorylation of AKT and ERK1/2 signaling molecules. researchgate.netnih.gov

Eltrombopag has been shown to promote the differentiation of CD34+ hematopoietic stem cells into the megakaryocytic lineage. nih.gov In vitro culture systems using human primary cells from cord blood have demonstrated that eltrombopag stimulates megakaryocyte output and proplatelet formation. nih.gov The presence of mature megakaryocytes was confirmed by the expression of surface markers like CD61 and CD42, as well as transcriptional factors such as RUNX1 and NFE2. nih.gov

The mechanism involves the activation of the c-Mpl receptor and its downstream signaling pathways, including STAT, AKT, and ERK. nih.gov This leads to the expansion of fully differentiated megakaryocytes with an enhanced capacity for proplatelet formation. nih.gov Studies have also shown that eltrombopag can enhance the hematopoietic-supporting ability of mesenchymal stem/stromal cells, which are crucial regulators of the hematopoietic niche. nih.gov

A significant property of eltrombopag is its ability to chelate iron. nih.govnih.gov In vitro studies have demonstrated that clinically achievable concentrations of eltrombopag can progressively mobilize cellular iron from both hepatocyte and cardiomyocyte cell lines. nih.govnih.gov This iron-mobilizing capability is attributed to its high binding constant for iron(III). nih.govnih.gov

In hepatocyte cell lines, the mobilization of total cellular iron was observed at various concentrations of eltrombopag. nih.gov In cardiomyocytes, even low concentrations of eltrombopag resulted in significant iron mobilization after a short period. nih.gov The removal of cellular iron was paralleled by a decrease in cellular ferritin, particularly in hepatocytes. nih.govnih.gov Notably, the iron mobilization from cardiomyocytes by eltrombopag exceeded that of other established iron chelators at similar iron-binding equivalents. nih.govnih.gov

Table 2: Iron Mobilization by Eltrombopag in Different Cell Lines

| Cell Line | Key Findings |

| Hepatocytes (HuH7) | Progressive mobilization of total cellular iron. nih.gov Decrements in cellular ferritin paralleled iron removal. nih.govnih.gov |

| Cardiomyocytes | Significant iron mobilization achieved at low concentrations and short durations. nih.gov Iron mobilization exceeded that of other chelators like deferiprone, desferrioxamine, and deferasirox at similar iron-binding equivalents. nih.govnih.gov |

Investigations into the interaction between eltrombopag and DNA have revealed a specific binding mechanism. nih.govresearchgate.net Through a combination of experimental techniques, including voltammetry, spectroscopic methods, and viscosity measurements, alongside in silico studies like molecular docking and molecular dynamics simulations, it has been established that eltrombopag binds to double-stranded DNA (dsDNA) via intercalation. nih.govresearchgate.net

DNA intercalation involves the insertion of a molecule, typically a planar aromatic one, between the stacked base pairs of the DNA double helix. patsnap.com This interaction can lead to conformational changes in the DNA, such as unwinding and lengthening, which can affect biological processes like replication and transcription. patsnap.com The strong interaction between eltrombopag and dsDNA was demonstrated by the reduction of desoxyguanosine and desoxyadenosine oxidation signals in the presence of the drug. nih.gov

The effect of eltrombopag on cardiac ion channels has been investigated in vitro to assess its potential for cardiac-related adverse effects. nih.gov One key area of focus is the human ether-a-go-go-related gene (hERG) channel, as inhibition of this channel can delay cardiac repolarization and lead to arrhythmias. frontiersin.orgphysoc.org

An in vitro study using human embryonic kidney (HEK-293) cells stably transfected with hERG-1 cDNA found that eltrombopag inhibited the hERG channel tail current in a concentration-dependent manner. The estimated IC50, the concentration at which 50% of the channel's activity is inhibited, was determined to be 0.69 µM.

Animal Model Studies

Due to the species-specific nature of Eltrombopag amide's interaction with the TpoR, preclinical in vivo assessments of its pharmacological activity have been largely limited to species that exhibit a response, primarily chimpanzees. The following sections delve into the key findings from these animal model studies.

In Vivo Pharmacodynamic Effects in Chimpanzees (Platelet Counts, Reticulated Platelet Counts)

Studies in chimpanzees have been instrumental in demonstrating the in vivo thrombopoietic activity of this compound. Oral administration of the compound led to a significant increase in platelet counts, confirming its intended pharmacological effect.

In a key study, chimpanzees were administered Eltrombopag at a dose of 10 mg/kg per day for 5 days. This regimen resulted in a notable increase in platelet counts, with a rise of up to 100% observed. nih.gov The kinetics of this platelet increase were found to be similar to that of recombinant human thrombopoietin (rhTpo). nih.gov

Further analysis of the data from this 5-day repeat-dose study in three chimpanzees revealed that platelet counts were increased over twofold in one animal and approximately 1.5-fold in the other two about one week after the final dose. nih.gov Following this peak, the platelet counts gradually returned to near baseline levels approximately two weeks later. nih.gov While the studies confirmed that reticulated platelet counts were also performed, specific data on these measurements are not detailed in the available literature. nih.gov

| Parameter | Observation | Source |

|---|---|---|

| Platelet Count Increase | Up to 100% increase after 5 days of oral administration (10 mg/kg/day). | nih.gov |

| Peak Platelet Count | Over twofold increase in one chimpanzee and 1.5-fold in two others approximately one week after the last dose. | nih.gov |

| Return to Baseline | Platelet counts returned to near baseline approximately 2 weeks after reaching peak values. | nih.gov |

| Reticulated Platelet Counts | Measurements were performed, but specific data is not available in the cited literature. | nih.gov |

Species Specificity in STAT Pathway Activation

The pharmacological activity of this compound is characterized by a high degree of species specificity, a phenomenon that has been linked to the activation of the Signal Transducer and Activator of Transcription (STAT) pathway. In vitro studies have demonstrated that Eltrombopag specifically activates the STAT pathway in platelets from humans and chimpanzees, but not in those from other species such as mice.

This species-specific activity is attributed to a single amino acid difference in the transmembrane domain of the TpoR. The human and chimpanzee TpoR contains a histidine residue at position 499 (His499), which is absent in the murine TpoR. This histidine residue is crucial for the binding of Eltrombopag and the subsequent dimerization and activation of the receptor. The binding of Eltrombopag to His499 is thought to induce a conformational change in the TpoR, leading to the activation of the associated Janus kinase (JAK) and subsequent phosphorylation and activation of STAT proteins, including STAT3 and STAT5. This activation of the JAK-STAT signaling cascade ultimately stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production. In species lacking the His499 residue, Eltrombopag is unable to effectively bind to and activate the TpoR, thus explaining the observed species specificity.

| Species | TpoR Transmembrane Residue (Position 499) | STAT Pathway Activation by Eltrombopag | Source |

|---|---|---|---|

| Human | Histidine (His499) | Yes | |

| Chimpanzee | Histidine (His499) | Yes | |

| Mouse | Leucine | No |

Utilization of Humanized Mouse Models for Pharmacokinetic/Pharmacodynamic Assessment

Due to the species specificity of this compound, traditional animal models such as mice and rats are not suitable for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies. The lack of TpoR activation in these species means that the drug's effect on platelet production cannot be evaluated.

Pharmacokinetic and Metabolic Studies Preclinical, in Vitro, and Animal Models

Absorption and Distribution Mechanisms

Specific data regarding the absorption and distribution mechanisms of Eltrombopag (B601689) Amide as a distinct chemical entity are not extensively reported.

Oral Absorption Characteristics

Detailed oral absorption characteristics, such as bioavailability, time to peak concentration, or extent of absorption, for Eltrombopag Amide are not specifically available in the provided research findings.

Blood Cell to Plasma Concentration Ratios

Specific data on the concentration ratios of this compound between blood cells and plasma are not available in the current scientific literature.

Protein Binding Characteristics

Information detailing the protein binding characteristics of this compound is not specifically reported in the provided research.

Chelation Effects with Polyvalent Cations

While the parent compound, Eltrombopag, is known to chelate polyvalent cations such as iron, calcium, magnesium, aluminum, selenium, and zinc, which can significantly reduce its absorption, specific studies or data quantifying the chelation effects of this compound with polyvalent cations are not available drugbank.compsu.edurxlist.commsnlabs.commims.comeuropa.eueuropa.eunih.gov.

Biotransformation Pathways

Detailed biotransformation pathways specifically for this compound are not extensively described in the available literature.

Oxidative Metabolism via Cytochrome P450 Isoenzymes (e.g., CYP1A2, CYP2C8)

Specific data on the oxidative metabolism of this compound via cytochrome P450 isoenzymes, including CYP1A2 and CYP2C8, is not available. General information on drug metabolism indicates that compounds with amide bonds can undergo hydrolysis by enzymes, including those from gut bacteria, leading to the release of corresponding carboxylic acids and amines smolecule.comnih.gov. However, this is a general metabolic pathway for amide-containing compounds and not specific to the biotransformation of this compound itself nih.gov.

The requested article focusing solely on the chemical compound "this compound" and its pharmacokinetic and metabolic studies cannot be generated as specified. The comprehensive scientific literature accessible through the search queries predominantly details the metabolism and pharmacokinetics of Eltrombopag (PubChem CID: 135449332), the active pharmaceutical ingredient, rather than "this compound" as a distinct compound with its own detailed metabolic profile.

Search results indicate that "this compound" (CAS No.: 1246929-02-1) is identified primarily as an impurity related to Eltrombopag synzeal.comaxios-research.com. Information regarding its specific glucuronidation, glutathione (B108866) and cysteine conjugation pathways, metabolite identification, metabolic stability across species, or excretion routes and clearance mechanisms is not available in the provided sources for "this compound" itself.

The detailed metabolic pathways, including glucuronidation via Uridine Diphosphate Glucuronosyltransferases (UGT1A1, UGT1A3), glutathione and cysteine conjugation, and primary elimination pathways (fecal vs. renal), are consistently described for Eltrombopag europa.eudrugbank.comresearchgate.neteuropa.euresearchgate.netnih.gov. For instance, Eltrombopag is known to undergo glucuronidation primarily by UGT1A1 and UGT1A3 europa.eudrugbank.comeuropa.euresearchgate.net, and its metabolism involves conjugation with glutathione or cysteine europa.eudrugbank.comresearchgate.netnih.gov. The predominant route of elimination for Eltrombopag is fecal (approximately 59%), with a significant portion also excreted renally as metabolites (approximately 31%) europa.eudrugbank.comeuropa.eunih.gov.

Without specific data pertaining solely to "this compound" for the outlined sections, providing thorough, informative, and scientifically accurate content while strictly adhering to the instruction to "focus solely on the chemical Compound 'this compound'" would lead to the generation of unsubstantiated information.

Structure Activity Relationship Sar and Computational Chemistry

The structural nuances of Eltrombopag (B601689) Amide play a pivotal role in its biological functionality. The introduction of the amide group distinguishes it from its parent compound, Eltrombopag, leading to altered properties that are a subject of ongoing investigation.

Influence of Amide Functional Group on Solubility and Stability

The amide functional group is a cornerstone of Eltrombopag Amide's molecular architecture, significantly influencing its solubility and stability. smolecule.com Amides, in general, are known for their capacity to form hydrogen bonds, a property that dictates their interaction with polar solvents like water. solubilityofthings.comlibretexts.org The presence of the carbonyl group (C=O) and the nitrogen atom in the amide linkage allows for hydrogen bonding with water molecules, which can enhance solubility. solubilityofthings.comlibretexts.orgcuny.edu

The stability of the amide bond is another crucial factor. cuny.edu This bond is relatively stable and can be found in the repeating units of proteins, where it is known as a peptide linkage. cuny.edu This inherent stability is advantageous in a biological context, as it allows the compound to maintain its structural integrity. solubilityofthings.com However, the amide bond can undergo hydrolysis under acidic or basic conditions, breaking down into a carboxylic acid and an amine. smolecule.com

Table 1: General Properties of Amides

| Property | Description | Reference |

| Boiling Point | Generally high due to hydrogen bonding capabilities. | solubilityofthings.comlibretexts.orgnumberanalytics.com |

| Solubility | Soluble in polar solvents due to hydrogen bonding. | solubilityofthings.comlibretexts.orgnumberanalytics.com |

| Stability | Generally stable, but can undergo hydrolysis. | solubilityofthings.comcuny.edunumberanalytics.com |

This table is interactive. Click on the headers to sort the data.

Comparison of Biological Activities with Parent Compound (Eltrombopag)

Eltrombopag is a non-peptide thrombopoietin receptor (TPO-R) agonist administered orally to stimulate platelet production. haematologica.orgdrugbank.com this compound, while derived from Eltrombopag, exhibits distinct biological activities, particularly as an allosteric inhibitor of the METTL3-14 protein complex. smolecule.com Studies have shown that this compound interacts with the METTL3-14 complex with a binding affinity characterized by a dissociation constant (Kd) of 13.2 μM. smolecule.comresearchgate.net This interaction suggests a potential role in modulating RNA methylation processes. smolecule.com

In contrast, Eltrombopag itself has been identified as a direct inhibitor of BAX, a pro-apoptotic protein, and also acts as a noncompetitive inhibitor of the METTL3-14 complex with an IC50 value of 3.65 μM. smolecule.comresearchgate.netacs.orgresearchgate.net While both compounds interact with METTL3-14, the difference in their primary reported mechanisms and binding affinities highlights the impact of the structural modification from a carboxylic acid in Eltrombopag to an amide in its derivative. smolecule.comresearchgate.netacs.org

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and dynamics simulations have been instrumental in elucidating the interactions between this compound and its target proteins. researchgate.netmeddiscoveries.orgnih.gov

Prediction of Binding Sites and Interactions with Target Proteins (e.g., METTL3-14)

Molecular docking studies have predicted that Eltrombopag binds to an allosteric site on the METTL3 protein, distinct from the S-adenosylmethionine (SAM) binding pocket. researchgate.netacs.orgresearchgate.net The METTL3-14 complex is the primary enzyme responsible for N6-methyladenosine (m6A) modification on mRNA in humans. elifesciences.orgacs.org Docking analyses of the parent compound, Eltrombopag, have shown that its carboxylic acid moiety forms hydrogen bonds with the backbone amides of Asp499 and Cys550 in METTL3. acs.org Given the structural similarity, it is plausible that the amide group of this compound also engages in significant interactions within a binding pocket of METTL3.

Analysis of Hydrogen Bonding and Van der Waals Interactions

Hydrogen bonds are critical for the specific binding of ligands to proteins. stereoelectronics.org The amide group, with its hydrogen bond donor (N-H) and acceptor (C=O) capabilities, is well-suited to form these interactions. stereoelectronics.org In the context of protein binding, the carbonyl oxygen of the amide can act as a hydrogen bond acceptor. stereoelectronics.org

Van der Waals interactions, although weaker, are numerous and collectively contribute significantly to the binding affinity. stereoelectronics.orguni-muenchen.de The aromatic rings present in the this compound structure can participate in van der Waals and hydrophobic interactions with nonpolar regions of the protein's binding site. stereoelectronics.org The interplay of hydrogen bonds and van der Waals forces is crucial for the stable binding of this compound to its target. copernicus.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. srmist.edu.in These models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds. researchgate.netfrontiersin.org

For TPO receptor agonists like eltrombopag and its analogs, 3D-QSAR studies have been particularly insightful. nih.gov These studies utilize methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build models that relate the three-dimensional properties of the molecules to their biological activities. nih.gov A crucial first step in building a reliable 3D-QSAR model is the development of a pharmacophore hypothesis, which defines the essential 3D arrangement of functional groups required for biological activity. The subsequent alignment of the molecules based on this pharmacophore is critical for the model's predictive power. nih.govresearchgate.net

Research has shown that for a diverse set of TPO mimics that interact with the transmembrane domain of the TPO receptor, robust 3D-QSAR models with high statistical significance can be developed. nih.gov These models have successfully predicted the agonist activity of various compounds and have provided insights into the structural requirements for binding to the receptor. nih.govresearchgate.net

Key molecular descriptors that are often considered in QSAR studies of related compounds include:

Lipophilicity parameters: Such as the partition coefficient (log P), which influences how a molecule distributes between aqueous and lipid environments. srmist.edu.in

Electronic parameters: Like the Hammett constant, which describes the electron-donating or withdrawing nature of substituents. srmist.edu.in

Steric parameters: Such as Taft's constant, which quantifies the bulkiness of a substituent. srmist.edu.in

Machine learning techniques are increasingly being integrated with QSAR to handle large datasets and complex relationships between chemical structure and biological activity. researchgate.netfrontiersin.org

A hypothetical QSAR data table for a series of this compound analogs could look like this:

| Compound | R-Group | logP | Electronic Parameter (σ) | Steric Parameter (Es) | Biological Activity (EC50, nM) |

| This compound | -CONH2 | 2.5 | 0.28 | -0.75 | 50 |

| Analog 1 | -H | 2.1 | 0.00 | 0.00 | 120 |

| Analog 2 | -CH3 | 2.8 | -0.17 | -1.24 | 35 |

| Analog 3 | -Cl | 3.2 | 0.23 | -0.97 | 75 |

| Analog 4 | -OCH3 | 2.4 | -0.27 | -0.55 | 60 |

This table is illustrative and does not represent actual experimental data.

Fragment-Based Drug Design Considerations

Fragment-based drug design (FBDD) is a strategy used in drug discovery where small chemical fragments are identified and then grown or linked together to create a more potent lead compound. exactelabs.comijpsjournal.com This approach often starts with screening a library of low-molecular-weight fragments to find those that bind to the target protein, even with low affinity. ijpsjournal.comresearchgate.net

The biphenyl-carboxylic acid moiety.

The substituted pyrazolone (B3327878) ring.

The central hydrazine (B178648) linker, which in this case would be an amide.

The decomposition of drug-like molecules into fragments is a common practice in medicinal chemistry to analyze structure-activity relationships. exactelabs.com The amide group, for instance, is a critical functional group that can form specific hydrogen bond interactions with the receptor. exactelabs.com From a pharmacophore perspective, the nitrogen and oxygen atoms of an amide are distinct from those in other functional groups like amines. exactelabs.com

The process of FBDD typically involves:

Fragment Screening: Identifying small molecules that bind to the target receptor.

Fragment-to-Hit Evolution: Growing a promising fragment to increase its affinity and create a "hit" compound.

Hit-to-Lead Optimization: Further modifying the hit to improve its potency, selectivity, and drug-like properties to generate a "lead" compound.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatographic methods are indispensable for separating Eltrombopag (B601689) Amide from its parent compound and other related impurities. High-Performance Liquid Chromatography (HPLC) stands out as the predominant technique for this purpose.

High-Performance Liquid Chromatography (HPLC) for Compound and Related Substances Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of Eltrombopag and its impurities, including Eltrombopag Amide. Stability-indicating HPLC methods have been developed to effectively separate Eltrombopag from its degradation products and process-related impurities. researchgate.net These methods are crucial for ensuring the purity and quality of the active pharmaceutical ingredient (API).

Several research articles describe the development and validation of reversed-phase HPLC (RP-HPLC) methods for the determination of Eltrombopag and its related substances. researchgate.netnih.gov For instance, a study on the impurity profiling of an Eltrombopag precursor utilized a Waters XBridge C18 column (150 × 4.6 mm, 3.5 μm) with a gradient elution program. nih.gov The mobile phase consisted of 0.1% orthophosphoric acid in water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B), with a flow rate of 1.0 mL/min. nih.gov Detection is typically carried out using a UV detector at wavelengths such as 220 nm or 230 nm. researchgate.netnih.gov The selection of a phenyl column has also been reported to achieve good resolution for various degradation impurities. nih.gov

Suppliers of this compound reference standards often provide purity data determined by HPLC, with purities typically greater than 95%. allmpus.com These standards are essential for the accurate identification and quantification of this compound in drug substance and product samples. synzeal.comclearsynth.com

Table 1: Exemplary HPLC Method Parameters for Eltrombopag and Related Substances

| Parameter | Condition |

|---|---|

| Column | Waters XBridge C18 (150 × 4.6 mm, 3.5 μm) nih.gov |

| Mobile Phase A | 0.1% Orthophosphoric Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | 220 nm nih.gov |

| Injection Volume | 10 µL nih.gov |

| Column Temperature | 40 °C nih.gov |

| Sample Temperature | 15 °C nih.gov |

Method Development and Validation for Impurity Profiling

The development and validation of analytical methods for impurity profiling are governed by stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov These methods must be specific, selective, sensitive, linear, precise, accurate, and robust to ensure reliable and consistent results. nih.gov

Method development for impurity profiling of Eltrombopag often involves investigating potential impurities that may arise from the synthetic route or degradation. nih.gov This includes starting materials, intermediates, and by-products. nih.gov For example, a study identified and characterized an unknown impurity in an Eltrombopag precursor at a level above 0.10% using LC-MS, which was subsequently synthesized and fully characterized. nih.gov

Validation of the analytical method involves demonstrating its suitability for its intended purpose. nih.gov This includes assessing parameters such as linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net For instance, in one validated method, the coefficient of correlation for all impurities was found to be greater than 0.999, and the recovery of impurities ranged from 93.80% to 103.69%. researchgate.net The control limits for impurities are established based on toxicological assessments and regulatory guidelines. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are vital for the definitive identification and structural elucidation of this compound. These methods provide detailed information about the compound's molecular weight, elemental composition, functional groups, and the connectivity of its atoms.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, which in turn allows for the determination of its molecular formula. For this compound, its molecular formula has been consistently reported as C₂₅H₂₃N₅O₃, with a corresponding molecular weight of approximately 441.48 g/mol . allmpus.compharmaffiliates.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly effective technique for identifying and characterizing impurities in complex mixtures. nih.govdntb.gov.ua This method allows for the separation of components by LC, followed by the determination of their mass-to-charge ratio (m/z) and fragmentation patterns by MS/MS. nih.gov The fragmentation pattern provides valuable structural information that aids in the identification of the compound. nih.gov Suppliers of this compound reference standards typically use mass spectrometry to confirm the identity of the compound and provide this data in the Certificate of Analysis. daicelpharmastandards.com

Nuclear Magnetic Resonance (NMR) for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework of this compound. daicelpharmastandards.com

While specific NMR spectral data for this compound is often proprietary and provided with the purchase of a reference standard, the principles of NMR analysis can be applied to its known structure. allmpus.comdaicelpharmastandards.com ¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For example, the aromatic protons on the biphenyl (B1667301) and dimethylphenyl rings would appear in a specific region of the spectrum, while the methyl protons would appear at a higher field. rsc.orgdergipark.org.tr

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, with the chemical shift indicating its electronic environment (e.g., aromatic, carbonyl, methyl). rsc.orgdergipark.org.tr The amide carbonyl carbon, for instance, would have a characteristic chemical shift in the downfield region of the spectrum. dergipark.org.tr Comprehensive characterization reports for this compound, including ¹H NMR and ¹³C NMR data, are available from various pharmaceutical reference standard suppliers. daicelpharmastandards.com

Infrared Spectroscopy (IR, FTIR) for Functional Group Analysis

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. daicelpharmastandards.comdergipark.org.tr The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected absorptions would include:

N-H stretching vibrations from the amide and hydrazine (B178648) groups.

O-H stretching vibration from the hydroxyl group.

C=O stretching vibrations from the amide and pyrazolone (B3327878) carbonyl groups. dergipark.org.tr

C-N stretching vibrations. dergipark.org.tr

C-H stretching vibrations from the aromatic and methyl groups.

C=C stretching vibrations within the aromatic rings.

The presence and position of these bands provide confirmatory evidence for the structure of this compound. Suppliers of reference standards often include FTIR analysis in their comprehensive characterization reports. daicelpharmastandards.com

Advanced Detection and Quantitation Methods

Advanced analytical techniques are essential for the detailed study of this compound. While standard methods provide fundamental characterization, more sophisticated approaches are needed for in-depth analysis, such as its quantification in complex matrices or its interaction with biological macromolecules.

Application of Carbon Nanodots for Analytical Quantitation

Currently, there is a lack of publicly available research specifically detailing the application of carbon nanodots for the analytical quantitation of this compound.

Electrochemical and Spectroscopic Techniques for DNA Interaction Studies

At present, specific studies employing electrochemical and spectroscopic techniques to investigate the interaction of this compound with DNA have not been reported in publicly accessible scientific literature. However, interaction studies have been conducted on this compound with other biological molecules, such as protein complexes. For instance, its interaction with the METTL3-14 complex has been investigated, revealing its role as an allosteric inhibitor. smolecule.com These studies have utilized techniques like fluorescence polarization assays and surface plasmon resonance to determine binding affinities. smolecule.com

While direct DNA interaction studies for this compound are not available, the broader analytical toolbox for Eltrombopag and its impurities involves a range of spectroscopic and chromatographic methods. The characterization of Eltrombopag impurities, including the amide, is typically achieved through a combination of techniques to ensure structural elucidation and purity assessment. daicelpharmastandards.com

| Analytical Technique | Application in Characterization of Eltrombopag and its Impurities |

| High-Performance Liquid Chromatography (HPLC) | Measurement and quantification of Eltrombopag and its related substances, including this compound. |

| Mass Spectrometry (MS) | Determination of the molecular formula of Eltrombopag and its impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | Elucidation of the structural formula of Eltrombopag and its impurities. |

| Infrared (IR) Spectroscopy | Analysis and identification of the structural and molecular formulas of Eltrombopag and its related compounds. |

These established methods form the foundation for the quality control of Eltrombopag, ensuring that impurities like this compound are accurately identified and quantified. synzeal.com

Impurity Profiling and Control

Identification and Characterization of Process-Related Impurities

The synthesis of Eltrombopag (B601689) is a multi-step process where various impurities can arise from starting materials, intermediates, and side reactions. nih.govresearchgate.net Eltrombopag Amide, chemically known as 3'-[(2Z)-2-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2'-hydroxy-[1,1'-biphenyl]-3-carboxamide, is a notable process-related impurity. allmpus.com Its formation is often linked to the reaction conditions during the synthesis of Eltrombopag olamine, the active pharmaceutical ingredient. asianpubs.org

The identification and characterization of this compound and other impurities are accomplished using a suite of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental for separating impurities from the main compound. researchgate.netveeprho.com Further characterization to elucidate the structure of these impurities involves mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy. daicelpharmastandards.comamazonaws.com These methods provide detailed information on the molecular weight and structural formula of the impurities, confirming their identity.

Several research efforts have focused on identifying and characterizing a range of Eltrombopag impurities. One study detailed the synthesis and characterization of four potential impurities, including an ester and an aminophenol analogue, which are crucial for quality control during manufacturing. asianpubs.org Another study developed and validated an RP-HPLC method for the determination of eleven potential impurities in an Eltrombopag precursor, highlighting the complexity of impurity profiling. nih.gov

Table 1: Identified Process-Related Impurities of Eltrombopag

| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | 3'-[(2Z)-2-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2'-hydroxy-[1,1'-biphenyl]-3-carboxamide | C25H23N5O3 | 441.48 | 1246929-02-1 |

| Eltrombopag Ethyl Ester | Not specified | C27H26N4O4 | 470.52 | Not Available |

| Eltrombopag Methyl Ester | Not specified | C26H24N4O4 | 456.49 | 1246929-01-0 |

| Eltrombopag Dimer-1 Impurity | Not specified | Not specified | Not specified | Not specified |

| 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | C13H10O3 | 214.22 | 893736-72-6 |

| 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | C13H11NO3 | 229.23 | 376592-93-7 |

This table is populated with data from available search results. researchgate.netdaicelpharmastandards.comasianpubs.orgpharmaffiliates.comsimsonpharma.com

Strategies for Controlling Impurities in Synthesis and Formulation

Controlling the formation of this compound and other impurities is a critical aspect of the manufacturing process to ensure the quality and safety of the final drug product. daicelpharmastandards.com Strategies for impurity control are implemented at various stages, from the selection of starting materials to the final formulation.

Process Optimization: The synthesis of Eltrombopag olamine involves a diazotization reaction followed by a coupling reaction. The formation of impurities, including the amide, can be influenced by reaction parameters such as temperature and pH. asianpubs.org For instance, the formation of an ester impurity, which can be a precursor to the amide impurity, is noted to occur at elevated temperatures over extended periods. asianpubs.org By carefully controlling the reaction temperature, for example, performing the reaction at 5-30 °C, the formation of such impurities can be minimized. asianpubs.org

Control of Starting Materials and Intermediates: The quality of the starting materials and intermediates is paramount. researchgate.net Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), emphasize the importance of controlling impurities in the drug substance. europa.eu Manufacturers must establish specifications for all materials used in the synthesis and implement in-process controls to monitor the progress of reactions and the formation of any byproducts. europa.eu

Purification Techniques: After synthesis, purification steps are employed to remove any remaining impurities. Crystallization is a common method used to purify Eltrombopag. The choice of solvent and crystallization conditions can significantly impact the purity of the final product. Different crystal forms, or polymorphs, of Eltrombopag have been identified, and their formation can be controlled through the selection of appropriate solvents and temperatures during crystallization. nih.gov

Analytical Method Validation: Robust analytical methods are essential for monitoring and controlling impurities. veeprho.com These methods must be validated according to ICH guidelines to ensure they are accurate, precise, and specific for the intended purpose. nih.gov The development of stability-indicating methods is also crucial to monitor for degradation products that may form during storage. researchgate.net

Role of this compound as a Reference Standard in Quality Control

This compound, once identified and synthesized, plays a crucial role as a reference standard in the quality control of Eltrombopag. veeprho.com Reference standards are highly purified compounds used as a benchmark for analytical testing.

Method Development and Validation: The availability of pure this compound as a reference standard is essential for the development and validation of analytical methods, such as HPLC. nih.gov It allows for the accurate identification and quantification of this specific impurity in batches of the active pharmaceutical ingredient (API) and the finished drug product. veeprho.com During method validation, the reference standard is used to determine parameters like specificity, linearity, accuracy, and precision. nih.gov

Routine Quality Control Testing: In routine quality control, the this compound reference standard is used to confirm the identity of any corresponding peak observed in the chromatogram of a test sample. It is also used to create a calibration curve to accurately quantify the level of the impurity present. daicelpharmastandards.com Regulatory authorities require that all known and unknown impurities above a certain threshold be reported and quantified. europa.eu

Stability Studies: Reference standards are also utilized in stability studies to assess the degradation profile of the drug substance and drug product over time and under various stress conditions (e.g., heat, light, humidity). researchgate.net This helps in establishing the shelf-life and appropriate storage conditions for Eltrombopag.

The availability of well-characterized reference standards for impurities like this compound is a critical component of a comprehensive quality control strategy, ensuring that each batch of Eltrombopag meets the required standards of purity and safety. daicelpharmastandards.comsimsonpharma.com

Advanced Research Applications and Future Directions

Exploration of Eltrombopag (B601689) Amide in Novel Therapeutic Areas (beyond parent compound indications)

Eltrombopag Amide, a metabolite of eltrombopag, possesses unique structural modifications that are of interest for novel therapeutic applications. smolecule.com Its ability to interact with specific biological targets suggests a potential that extends beyond hematological disorders. Research has highlighted its role as an allosteric inhibitor of the METTL3-14 complex and as a direct inhibitor of the pro-apoptotic protein BAX. smolecule.com

One significant area of investigation is in oncology, particularly in acute myeloid leukemia (AML). Eltrombopag has been identified as a functional allosteric inhibitor of the METTL3-14 methyltransferase complex, which plays a crucial role in the pathogenesis of AML. nih.govmdpi.com By inhibiting this complex, eltrombopag can reduce the m6A methylation of RNA in AML cells, leading to anti-proliferative effects. nih.govresearchgate.net Studies have shown that it can induce hypomethylation of leukemogenic genes in AML cell lines. nih.gov This discovery positions the eltrombopag scaffold as a potential starting point for developing new anti-AML therapies. mdpi.comresearchgate.net

Furthermore, the eltrombopag scaffold has demonstrated a dual role in regulating apoptosis, the process of programmed cell death. It has been shown to be a direct inhibitor of BAX, a key protein in the BCL-2 family that promotes apoptosis. nih.gov By binding to the BAX trigger site, eltrombopag can prevent the conformational changes that lead to cell death. nih.gov Conversely, other research has revealed that eltrombopag can directly bind to and activate another pro-apoptotic protein, BAK. nih.gov This activation of BAK can induce or sensitize cells to apoptosis. nih.gov This complex interaction with key regulators of cell death opens up possibilities for its use in diseases characterized by uncontrolled cell death, such as cancer. nih.gov

Drug Repurposing and Repositioning Studies for Eltrombopag Scaffold

Drug repurposing, the process of identifying new uses for existing drugs, is a key strategy in pharmaceutical research. The eltrombopag scaffold has been the subject of several such studies, aiming to leverage its known safety profile for new therapeutic applications.

One promising area is in the treatment of infectious diseases. Research has explored the potential of eltrombopag as an anticryptococcal agent. Studies have shown that it exhibits antifungal activity against Cryptococcus species, potentially by interfering with virulence factors and the calcineurin pathway. researchgate.net There is also evidence to suggest its efficacy against Staphylococcus epidermidis and its biofilms. medchemexpress.com In the context of viral infections, the eltrombopag scaffold has been investigated as a potential inhibitor of the Dengue virus envelope protein. nih.gov Computational screening and molecular docking studies identified eltrombopag as a preferential binder to a key pocket on the viral envelope, suggesting a possible role in preventing viral entry. nih.govresearchgate.net Additionally, during the COVID-19 pandemic, virtual screening identified eltrombopag as a potential drug candidate that could bind to the SARS-CoV-2 spike protein and potentially disrupt its interaction with the human ACE2 receptor. nih.gov

The potential for repurposing also extends to other non-infectious diseases. For instance, eltrombopag has been identified as a potential candidate for treating tuberculosis, with studies showing its ability to inhibit key enzymes in Mycobacterium tuberculosis. acs.org

These repurposing efforts highlight the versatility of the eltrombopag scaffold and its potential to address a wide range of unmet medical needs.

Development of New Drug Candidates through Structure Optimization

The unique biological activities of the eltrombopag scaffold make it an attractive starting point for the development of new and improved drug candidates. Structure-activity relationship (SAR) studies are crucial in this process, helping researchers to understand how modifications to the chemical structure affect its biological activity. patsnap.com

The discovery of eltrombopag as an allosteric inhibitor of the METTL3-14 complex in AML is a prime example. nih.govresearchgate.net Researchers have suggested that the chemical structure of eltrombopag could be optimized to create more potent and selective inhibitors for the treatment of AML. mdpi.com By modifying the core structure, it may be possible to enhance its anti-leukemic properties while minimizing off-target effects. patsnap.com

Similarly, the dual activity of the eltrombopag scaffold on BAX and BAK provides a unique opportunity for drug development. nih.govnih.gov Further research into the specific molecular interactions could lead to the design of new molecules that are more selective for either inhibiting BAX or activating BAK. A selective BAX inhibitor could be beneficial in diseases characterized by excessive cell death, while a selective BAK activator could be a powerful tool in cancer therapy. nih.govnih.gov The current research provides a solid foundation for the future development of these next-generation compounds. nih.gov

Design of Combination Therapies Based on Molecular Mechanism Insights

A deeper understanding of the molecular mechanisms of the eltrombopag scaffold is also paving the way for the rational design of combination therapies. By targeting multiple pathways involved in a disease, combination therapies can often achieve greater efficacy and overcome drug resistance.

In the context of AML, the inhibitory effect of eltrombopag on the METTL3-14 complex suggests that it could be used in combination with existing AML drugs. Studies have already explored the synergistic effects of combining eltrombopag with venetoclax (B612062) and cytarabine, two standard AML therapies. mdpi.com The results indicated that such combinations could be a promising strategy for the treatment of AML. mdpi.com

In its established indication of immune thrombocytopenia (ITP), combination therapies involving eltrombopag are also being investigated. For example, a clinical trial has explored the combination of eltrombopag with diacerein, an anti-inflammatory drug. ashpublications.org The rationale for this combination is to target both the production of platelets (with eltrombopag) and the underlying immune dysregulation in ITP. The results of this study suggested that the combination therapy could be a safe and effective salvage therapy for patients who are unresponsive to eltrombopag alone. ashpublications.orgashpublications.org

These examples demonstrate how insights into the molecular mechanisms of the eltrombopag scaffold can be translated into innovative combination therapies with the potential to improve patient outcomes across a range of diseases.

Patent Landscape and Intellectual Property Considerations

Analysis of Existing Patents Related to Eltrombopag (B601689) Amide Synthesis and Use

The patent landscape for Eltrombopag and its derivatives, including Eltrombopag amide, is multifaceted, with numerous patents covering its composition of matter, synthesis processes, and various formulations. The initial discovery and claims for Eltrombopag as a TPO receptor agonist useful for treating thrombocytopenia are detailed in foundational patents. indiankanoon.org These patents also cover pharmaceutically acceptable salts, hydrates, solvates, and esters of the compound. indiankanoon.orgjustia.com

Subsequent patents have focused on refining the synthesis of Eltrombopag and its intermediates. For instance, processes have been patented that aim to improve efficiency and reduce the number of steps, such as methods that avoid the need to protect certain chemical groups during synthesis. wipo.int Innovations in the manufacturing process, including novel methods for preparing key intermediates like 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, have also been the subject of patent protection. quickcompany.in Some of these newer processes claim to offer advantages such as milder reaction conditions, shorter reaction times, and higher yields. wipo.int

Patents also exist for specific polymorphic forms and solvates of Eltrombopag and its salts, such as the bis-ethanolamine salt (Eltrombopag olamine). justia.comgoogle.com The crystalline form of the active pharmaceutical ingredient can impact its stability and bioavailability, making these patents valuable for formulation development. geneesmiddeleninformatiebank.nlresearchgate.net Furthermore, patents cover various pharmaceutical compositions and formulations of Eltrombopag, including tablets and granules, with specific excipients and defined drug particle sizes to ensure optimal delivery and efficacy. googleapis.comwipo.intgoogleapis.com

The use of Eltrombopag for treating specific medical conditions is another critical area of patent protection. Method-of-use patents protect the application of the compound for new therapeutic indications. drugpatentwatch.com For Eltrombopag, this includes its use in treating thrombocytopenia in various patient populations. justia.comquickcompany.in The intellectual property surrounding Eltrombopag is extensive, with a global reach, as evidenced by the numerous patent family members in various countries. drugpatentwatch.com

Table 1: Selected Patents Related to Eltrombopag and its Derivatives

| Patent/Application Number | Title/Focus | Key Innovations |

| US 7,160,870 | Compound and pharmaceutical composition for use in enhancing platelet production | Discloses Eltrombopag and its use as a TPO receptor agonist. indiankanoon.orgjustia.com |

| WO2015139536A1 | Method for preparing Eltrombopag | A simplified and more economical synthesis process. google.com |

| CN108191763 | Synthesis method of eltrombopag olamine | A new synthesis process with mild reaction conditions and reduced steps. wipo.int |

| US 11,161,821 B2 | Process for the preparation of Eltrombopag olamine and its intermediates | Improved process for purification and preparation of Eltrombopag olamine. google.com |

| EP 4218733 A1 | Tablets comprising eltrombopag olamine | Granules and solid oral dosage forms with defined drug particle size. googleapis.com |

| WO/2024/225996 | A new pharmaceutical tablet composition comprising eltrombopag olamine | A stable tablet composition with a specific combination of disintegrants. wipo.int |

Strategies for Intellectual Property Protection in Drug Discovery

Securing robust intellectual property (IP) protection is paramount for the commercial success of any new drug. transmedchem.com The pharmaceutical industry relies heavily on patents to recoup the substantial investments required for research and development. maplevalleyrx.com A comprehensive IP strategy involves several key elements.

Types of Patents:

Composition of Matter Patents: These are considered the strongest form of patent protection as they cover the novel chemical entity itself, including all its uses. creative-biolabs.com

Method-of-Use Patents: These patents protect a new use for a known compound. drugpatentwatch.comcreative-biolabs.com

Process Patents: These cover a specific method of manufacturing a compound. creative-biolabs.com

Formulation Patents: Novel formulations of a drug, such as a sustained-release version, can also be patented. drugpatentwatch.comcreative-biolabs.com

Key Strategies:

Early Filing: Filing patent applications as early as possible is crucial to establish a priority date. drugpatentwatch.com

Comprehensive Patent Searches: Conducting thorough searches of existing patents helps to identify potential infringement risks and opportunities for innovation. drugpatentwatch.com

Robust Data Collection: Extensive data is necessary to support the claims of novelty, utility, and non-obviousness required for a patent to be granted. drugpatentwatch.com

Trade Secrets: In some cases, a company may choose to protect certain information, such as a manufacturing process, as a trade secret instead of filing for a patent. cellandgene.com However, this strategy carries the risk of the secret being independently discovered or disclosed. cellandgene.com

Trademarks and Copyrights: Trademarks protect the brand name of a drug, while copyrights can safeguard written materials and software used in drug discovery. maplevalleyrx.com

Patent Licensing and Agreements: Companies can license their patents to other entities to generate revenue and expand market reach. maplevalleyrx.com

A well-defined IP strategy aligns with the scientific and commercial goals of a drug discovery project, ensuring that innovations are protected and their commercial value is maximized. transmedchem.com

Academic Contributions to Patentable Innovations

Academic institutions play a vital and growing role in the discovery and development of new medicines, contributing significantly to patentable innovations. nih.govdrugpatentwatch.com Research conducted in universities and public research organizations often lays the fundamental groundwork for new therapeutic approaches. researchgate.net

Academic researchers are increasingly named as inventors on patents for new molecular entities (NMEs). nih.gov Studies have shown that a substantial portion of new drugs approved by regulatory bodies have their origins in academic research. nih.govresearchgate.net This contribution is particularly prominent in fields like oncology. nih.gov

The Bayh-Dole Act in the United States has been instrumental in encouraging universities to patent inventions arising from federally funded research and to license them to private companies for commercial development. researchgate.net This has fostered a collaborative ecosystem where academic discoveries can be translated into tangible medical treatments.